molecular formula C16H17BrO6 B11986937 3-[(7-bromo-4-methoxy-3-oxo-1,2-dihydroinden-1-yl)methyl]pentanedioic Acid

3-[(7-bromo-4-methoxy-3-oxo-1,2-dihydroinden-1-yl)methyl]pentanedioic Acid

Cat. No.: B11986937
M. Wt: 385.21 g/mol
InChI Key: WFEBSHGATDZGEZ-UHFFFAOYSA-N
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Description

3-[(7-bromo-4-methoxy-3-oxo-1,2-dihydroinden-1-yl)methyl]pentanedioic acid is a complex organic compound with the molecular formula C16H17BrO6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(7-bromo-4-methoxy-3-oxo-1,2-dihydroinden-1-yl)methyl]pentanedioic acid typically involves multiple steps. One common synthetic route includes the bromination of 4-methoxyindan-1-one, followed by the formation of the intermediate 7-bromo-4-methoxy-3-oxo-1,2-dihydroindene. This intermediate is then subjected to a reaction with pentanedioic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(7-bromo-4-methoxy-3-oxo-1,2-dihydroinden-1-yl)methyl]pentanedioic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-[(7-bromo-4-methoxy-3-oxo-1,2-dihydroinden-1-yl)methyl]pentanedioic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(7-bromo-4-methoxy-3-oxo-1,2-dihydroinden-1-yl)methyl]pentanedioic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-bromo-4-methoxyphenyl)propionic acid
  • 4-bromo-3-methoxy-2-naphthoic acid
  • 2-bromo-2-(2-bromo-3-(4-methoxyphenyl)-3-oxo-1-phenylpropyl)indan-1,3-dione

Uniqueness

3-[(7-bromo-4-methoxy-3-oxo-1,2-dihydroinden-1-yl)methyl]pentanedioic acid is unique due to its specific structural features, such as the indene moiety and the presence of both bromine and methoxy groups

Biological Activity

3-[(7-bromo-4-methoxy-3-oxo-1,2-dihydroinden-1-yl)methyl]pentanedioic acid is a complex organic compound with significant potential in medicinal chemistry. Characterized by its unique structure, it features a pentanedioic acid moiety linked to a 7-bromo-4-methoxy-3-oxo-1,2-dihydroinden-1-yl group. This structural complexity suggests diverse biological activities, making it a candidate for further pharmacological investigation.

The molecular formula of this compound is C16H17BrO5C_{16}H_{17}BrO_5 with a molecular weight of approximately 385.214 g/mol. Its structure is instrumental in determining its biological activity, particularly in interactions with various biological targets.

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in several therapeutic areas, particularly oncology and antimicrobial treatments. The following sections delve into specific biological activities and mechanisms of action.

Anticancer Activity

Preliminary studies suggest that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar functional groups have been shown to inhibit cell proliferation in gastric and breast cancer cells:

CompoundCell LineIC50 (μM)Selectivity
16bACP03 (gastric)1.92High
17bMDAMB231 (breast)5.18High
DoxorubicinVarious0.274Low

These findings indicate that the compound may act through mechanisms similar to established anticancer agents like doxorubicin, potentially involving the inhibition of topoisomerase II and induction of DNA damage .

The proposed mechanism of action for this compound involves:

  • DNA Interaction : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation, including topoisomerases.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells can lead to apoptosis.

Antimicrobial Activity

In addition to anticancer properties, studies have indicated that this compound may possess antimicrobial activity. The presence of bromine and methoxy groups can enhance its interaction with microbial targets, potentially disrupting cellular functions:

Microbial TargetActivity TypeEffective Concentration
E. coliBactericidalTBD
S. aureusBacteriostaticTBD

Further research is needed to quantify these effects and understand the specific mechanisms involved.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, contributing to our understanding of the potential effects of this compound:

  • Cytotoxicity Studies : A series of derivatives were evaluated for their cytotoxic effects on various cancer cell lines using MTT assays. Compounds demonstrated selective toxicity towards cancer cells while sparing normal fibroblasts .
  • Mechanistic Evaluations : In vitro studies indicated that certain derivatives could induce apoptosis via ROS generation and DNA damage pathways, highlighting their potential as novel therapeutic agents .

Properties

Molecular Formula

C16H17BrO6

Molecular Weight

385.21 g/mol

IUPAC Name

3-[(7-bromo-4-methoxy-3-oxo-1,2-dihydroinden-1-yl)methyl]pentanedioic acid

InChI

InChI=1S/C16H17BrO6/c1-23-12-3-2-10(17)15-9(7-11(18)16(12)15)4-8(5-13(19)20)6-14(21)22/h2-3,8-9H,4-7H2,1H3,(H,19,20)(H,21,22)

InChI Key

WFEBSHGATDZGEZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=O)CC(C2=C(C=C1)Br)CC(CC(=O)O)CC(=O)O

Origin of Product

United States

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